molecular formula C18H25N3O4 B2641248 Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235319-30-8

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2641248
CAS No.: 1235319-30-8
M. Wt: 347.415
InChI Key: OPQUWCIYYZTHPR-UHFFFAOYSA-N
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Description

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an amide linkage, and a phenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the amide and ester functionalities. The phenethylamine moiety is then attached through a series of condensation reactions. Specific reagents and conditions, such as the use of protecting groups and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyls, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylamine moiety may play a role in binding to these targets, while the piperidine ring and amide linkage contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-oxo-2-(phenethylamino)acetamido)methyl)piperidine-1-carboxylate: shares similarities with other piperidine-based compounds, such as piperidine-1-carboxylate derivatives and phenethylamine derivatives.

    Phenethylamine derivatives: These compounds are known for their psychoactive properties and are used in the development of drugs for neurological disorders.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[[2-oxo-2-(2-phenylethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-25-18(24)21-11-8-15(9-12-21)13-20-17(23)16(22)19-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQUWCIYYZTHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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